Perhexiline-d11 Maleate (Mixture of Diastereomers) Perhexiline-d11 Maleate (Mixture of Diastereomers)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16655276
InChI: InChI=1S/C19H35N.C4H4O4/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18;5-3(6)1-2-4(7)8/h16-20H,1-15H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D2,3D2,4D2,9D2,10D2,16D;
SMILES:
Molecular Formula: C23H39NO4
Molecular Weight: 404.6 g/mol

Perhexiline-d11 Maleate (Mixture of Diastereomers)

CAS No.:

Cat. No.: VC16655276

Molecular Formula: C23H39NO4

Molecular Weight: 404.6 g/mol

* For research use only. Not for human or veterinary use.

Perhexiline-d11 Maleate (Mixture of Diastereomers) -

Specification

Molecular Formula C23H39NO4
Molecular Weight 404.6 g/mol
IUPAC Name (Z)-but-2-enedioic acid;2-[2-cyclohexyl-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]piperidine
Standard InChI InChI=1S/C19H35N.C4H4O4/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18;5-3(6)1-2-4(7)8/h16-20H,1-15H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D2,3D2,4D2,9D2,10D2,16D;
Standard InChI Key JDZOTSLZMQDFLG-RRJIPZOESA-N
Isomeric SMILES [2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(CC2CCCCN2)C3CCCCC3)([2H])[2H])([2H])[2H])[2H].C(=C\C(=O)O)\C(=O)O
Canonical SMILES C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=CC(=O)O)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Perhexiline-d11 Maleate (Mixture of Diastereomers) has the molecular formula C₂₃H₂₈D₁₁NO₄ and a molecular weight of 404.63 g/mol . The compound consists of a perhexiline backbone where 11 hydrogen atoms are replaced with deuterium, primarily on the cyclohexyl and piperidine rings . The maleate counterion (C₄H₄O₄) enhances solubility, a critical factor for in vitro and in vivo studies .

Synthesis and Isotopic Labeling

The synthesis of Perhexiline-d11 Maleate involves deuteration of the parent compound, perhexiline, through hydrogen-deuterium exchange reactions. This process typically employs deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions to ensure high isotopic purity . The maleate salt is subsequently formed via acid-base reactions to improve stability .

Deuteration serves two primary purposes in research:

  • Metabolic Tracing: Deuterium’s distinct mass (2.014 u vs. 1.008 u for hydrogen) allows researchers to track drug distribution and metabolism using mass spectrometry .

  • Pharmacokinetic Modulation: Deuterated compounds often exhibit altered metabolic rates due to the kinetic isotope effect, which can prolong half-life or reduce toxic metabolite formation .

Pharmacological Activity and Mechanism

Perhexiline-d11 Maleate retains the biological activity of its parent compound, primarily targeting carnitine palmitoyltransferase-1 (CPT1). By inhibiting this mitochondrial enzyme, the drug shifts cardiac metabolism from fatty acid oxidation to glucose utilization, reducing oxygen demand and improving efficiency in ischemic tissues .

Table 2: Key Pharmacodynamic Effects

ParameterEffectSource
CPT1 Inhibition↓ Fatty acid oxidation, ↑ Glucose use
Myocardial Oxygen DemandReduced by 20–30% in preclinical models
Antianginal EfficacyComparable to racemic perhexiline

In a rat model, enantioselective distribution was observed: the (+)-enantiomer accumulated preferentially in cardiac tissue, while the (-)-enantiomer associated with hepatic and neural compartments . This distribution correlates with toxicity profiles, as (-)-perhexiline is linked to peripheral neuropathy .

Research Applications

Metabolic Pathway Analysis

Deuteration enables precise tracking of Perhexiline-d11’s metabolic fate. Hydroxylation at the cyclohexyl or piperidine rings generates mono- and di-hydroxy metabolites, which are excreted via glucuronidation . In CYP2D6-poor metabolizers (e.g., Dark Agouti rats), metabolite-to-parent ratios differ significantly between enantiomers, highlighting the role of stereochemistry in drug clearance .

Table 3: Metabolite Ratios in Plasma (Racemate vs. Enantiomers)

EnantiomerTotal Metabolites : Parent (Plasma)
(+)-0.39 ± 0.13
(−)-2.34 ± 0.96
Racemate1.76 ± 0.54
Data adapted from

Toxicological Studies

Chronic administration in rats revealed enantiomer-specific toxicity:

  • (+)-Perhexiline: Associated with Mallory bodies in dorsal root ganglia, indicating neuronal stress .

  • (−)-Perhexiline: Linked to peripheral neuropathy (reduced paw withdrawal thresholds) .
    These findings underscore the importance of stereochemical analysis in safety assessments.

Comparative Analysis with Other Antianginal Agents

Perhexiline-d11’s mechanism distinguishes it from other metabolic modulators:

Table 4: Comparison of Cardiac Metabolic Agents

DrugTargetMechanismDeuterated Form Available
Perhexiline-d11CPT1↓ Fatty acid oxidationYes
Trimetazidine3-KAT↑ Glucose oxidationNo
RanolazineLate INa↓ Myocardial Na⁺ overloadNo
Data from

Unlike Trimetazidine and Ranolazine, Perhexiline-d11’s deuterated structure allows for precise pharmacokinetic studies, particularly in populations with CYP2D6 polymorphisms .

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